molecular formula C13H10N2 B1428633 2-(6-Phenylpyridin-2-yl)acetonitrile CAS No. 794522-71-7

2-(6-Phenylpyridin-2-yl)acetonitrile

Cat. No. B1428633
CAS RN: 794522-71-7
M. Wt: 194.23 g/mol
InChI Key: GJXDWKSJFBRDCG-UHFFFAOYSA-N
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Description

2-(6-Phenylpyridin-2-yl)acetonitrile is a chemical compound with the CAS Number: 794522-71-7 . It has a molecular weight of 194.24 and its IUPAC name is (6-phenyl-2-pyridinyl)acetonitrile . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 2-(6-Phenylpyridin-2-yl)acetonitrile involves a reaction with sodium carbonate and triphenylphosphine in methanol and toluene at 80℃ for 24 hours in an inert atmosphere . Another method involves a reaction with sodium carbonate in ethanol, water, and benzene for 40 hours under heating/reflux conditions .


Molecular Structure Analysis

The molecular formula of 2-(6-Phenylpyridin-2-yl)acetonitrile is C13H10N2 . The InChI key is GJXDWKSJFBRDCG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(6-Phenylpyridin-2-yl)acetonitrile is a pale-yellow to yellow-brown solid . Its molecular weight is 194.23 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis

2-(6-Phenylpyridin-2-yl)acetonitrile: is utilized as a building block in organic synthesis. It’s involved in cross-coupling reactions, such as the Suzuki reaction, where it can be used to create complex organic molecules. This compound serves as a precursor for synthesizing various heterocyclic compounds that are significant in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, 2-(6-Phenylpyridin-2-yl)acetonitrile is a key intermediate. It’s used in the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been studied for anti-fibrotic activities and could be developed into new anti-fibrotic drugs .

Material Science

This compound finds applications in material science, particularly in the development of organic electronic materials. Its phenylpyridine moiety is crucial for creating ligands that can bind to metals, forming complexes with interesting photophysical properties useful in OLEDs and other electronic devices .

Analytical Chemistry

2-(6-Phenylpyridin-2-yl)acetonitrile: is used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments like NMR, HPLC, and mass spectrometers, ensuring accurate analytical measurements .

Environmental Science

In environmental science, derivatives of 2-(6-Phenylpyridin-2-yl)acetonitrile can be employed as sensors or probes. They can detect the presence of metals and organic pollutants in water and soil, aiding in environmental monitoring and cleanup efforts .

Biochemistry Research

The compound is also relevant in biochemistry research. It can be used to study enzyme-substrate interactions, particularly with enzymes that interact with nitrile or aromatic compounds. This can provide insights into enzyme mechanisms and aid in drug design .

Industrial Applications

Industrially, 2-(6-Phenylpyridin-2-yl)acetonitrile is involved in the synthesis of dyes, pigments, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in the manufacture of a wide range of industrial products .

Electrophilic Borylation

This compound is used in electrophilic borylation reactions to create boron-containing compounds. These compounds are important in the development of pharmaceuticals and in the creation of materials with unique electronic properties .

properties

IUPAC Name

2-(6-phenylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-9-12-7-4-8-13(15-12)11-5-2-1-3-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXDWKSJFBRDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730381
Record name (6-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Phenylpyridin-2-yl)acetonitrile

CAS RN

794522-71-7
Record name (6-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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